molecular formula C14H17N B14350525 2-Pentylquinoline CAS No. 93005-16-4

2-Pentylquinoline

Cat. No.: B14350525
CAS No.: 93005-16-4
M. Wt: 199.29 g/mol
InChI Key: GMTGCIAJHZEUNB-UHFFFAOYSA-N
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Description

2-Pentylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with a pentyl group at the second position. The molecular formula of this compound is C14H17N, and it has a molecular weight of 199.292 Da . Quinolines are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylquinoline can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its high yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. Catalysts and solvents used in the process are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pentylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, certain derivatives of quinoline have been shown to inhibit the enzyme topoisomerase, which is crucial for DNA replication . The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other quinoline derivatives can influence its solubility, reactivity, and biological activity .

Properties

CAS No.

93005-16-4

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-pentylquinoline

InChI

InChI=1S/C14H17N/c1-2-3-4-8-13-11-10-12-7-5-6-9-14(12)15-13/h5-7,9-11H,2-4,8H2,1H3

InChI Key

GMTGCIAJHZEUNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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